1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene
Description
Properties
CAS No. |
3720-09-0 |
|---|---|
Molecular Formula |
C14H10Br2 |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
[(Z)-1,2-dibromo-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H10Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13- |
InChI Key |
XNJYRGMCZCPTJE-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Biological Activity
1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene, also known as (Z)-dibromostilbene, is a dibrominated derivative of stilbene. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C₁₄H₁₁Br₂
- Molecular Weight : 259.141 g/mol
- LogP : 4.57960
- CAS Number : 15022-93-2
Synthesis
The synthesis of 1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene can be achieved through the halogenation of stilbene or related compounds. The reaction typically involves bromination under controlled conditions to ensure the formation of the desired Z isomer.
Antimicrobial Activity
Studies have demonstrated that dibromostilbene exhibits significant antimicrobial properties. For instance:
- In vitro studies have shown that it can inhibit the growth of various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics like cefotaxime and piperacillin .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| (Z)-Dibromostilbene | 0.44 | Pseudomonas aeruginosa |
| Cefotaxime | 0.5 | Pseudomonas aeruginosa |
| Piperacillin | 0.5 | Staphylococcus aureus |
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In a study involving ovarian cancer xenografts in nude mice, (Z)-dibromostilbene demonstrated tumor growth suppression of up to 100% , indicating its potent efficacy against certain cancer types .
Case Study 1: Antimicrobial Screening
A recent study focused on the antimicrobial activity of various derivatives of dibromostilbene found that modifications in the structure significantly affected their efficacy. The Z isomer was particularly noted for its enhanced activity against resistant strains of bacteria .
Case Study 2: Anticancer Efficacy
In another investigation, (Z)-dibromostilbene was tested on several cancer cell lines. The results indicated a marked reduction in cell viability at concentrations as low as 10 μM , showcasing its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Ethene-1,2-diyl Dibenzene Derivatives
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or iodine may enhance intermolecular interactions (e.g., halogen bonding), affecting solubility and reactivity .
- Synthetic Accessibility : Chloro and iodo derivatives (e.g., from and ) are synthesized via radical or electrophilic pathways, while brominated analogues often require stereoselective methods (e.g., McMurry coupling with brominated precursors) .
Functionalized Stilbene Derivatives
Table 2: Comparison with Substituted Stilbenes
Key Observations :
- Binding Interactions : Compounds with electronegative substituents (e.g., hydroxylamine in ) show higher binding affinities (−8.7 kcal/mol) due to hydrogen bonding, whereas bromine’s steric bulk might limit target engagement unless paired with complementary pharmacophores .
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene in laboratory settings?
- Methodological Answer :
- Protective Measures : Wear protective eyewear, gloves, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions, and consider glove boxes for toxic intermediates .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Storage : Store in airtight containers away from light and oxidizing agents. Label containers with CAS number (if available) and hazard symbols .
Q. Which spectroscopic techniques are optimal for confirming the Z-configuration of 1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify coupling constants (e.g., ) and dihedral angles indicative of Z-stereochemistry.
- Mass Spectrometry : High-resolution MS (e.g., NIST data) verifies molecular ion peaks (e.g., [M]) and isotopic patterns for Br atoms .
- IR Spectroscopy : Analyze C=C and C-Br stretching frequencies (e.g., 1500–1600 cm for C=C; 500–600 cm for C-Br) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing Z-configured dibrominated ethene derivatives?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for Z/E isomerization .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd/Cu systems) and solvent polarity effects .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40% .
Q. What experimental designs resolve contradictions in reported reactivity data for dibrominated ethene derivatives?
- Methodological Answer :
- Factorial Design : Vary parameters (temperature, solvent, catalyst loading) systematically to identify dominant factors in cross-coupling reactions .
- Data Validation : Cross-reference spectral data (e.g., NIST MS libraries) and replicate studies under controlled conditions to address discrepancies .
- Table : Inclusion criteria for reliable reactivity studies (adapted from toxicological frameworks):
| Parameter | Requirement |
|---|---|
| Purity | ≥95% (HPLC/GC-MS verified) |
| Reaction Conditions | Documented temperature/pH controls |
| Reproducibility | ≥3 independent replicates |
Q. What role does 1,1'-[(Z)-1,2-Dibromoethene-1,2-diyl]dibenzene play in designing conjugated polymers for optoelectronics?
- Methodological Answer :
- Synthesis Strategy : Utilize Suzuki-Miyaura coupling to incorporate the dibrominated monomer into poly(arylene vinylene) backbones. Monitor regioselectivity via MALDI-TOF .
- Property Analysis : Measure bandgap (UV-Vis), charge mobility (Hall effect), and thermal stability (TGA) to correlate structure with device performance .
- Challenge : Steric hindrance from the Z-configuration may reduce polymerization efficiency; mitigate via bulky phosphine ligands (e.g., P(-Bu)) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
